molecular formula C7H5Cl2NO B7772488 n-(2,3-Dichlorophenyl)formamide CAS No. 6327-47-5

n-(2,3-Dichlorophenyl)formamide

Cat. No.: B7772488
CAS No.: 6327-47-5
M. Wt: 190.02 g/mol
InChI Key: JELQAEOCHXJTJM-UHFFFAOYSA-N
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Description

Contextualization of Formamides in Organic Synthesis and Chemical Sciences

Formamides are a fundamental class of organic compounds characterized by the -NHCHO group. They are widely recognized for their diverse applications in organic synthesis. epa.govwikipedia.org Formamides serve as important intermediates in the production of a wide array of chemicals, including pharmaceuticals and agrochemicals. epa.govchemicalbook.com They are also utilized as reagents in key chemical transformations such as the Vilsmeier-Haack reaction for aldehyde synthesis and in the formation of isocyanates and nitriles. epa.govrsc.org The polarity and high boiling point of simple formamides, like dimethylformamide (DMF), make them excellent solvents for a variety of chemical reactions. chemsrc.comwikipedia.org

The reactivity of the formamide (B127407) group allows for its conversion into various other functional groups, making it a valuable tool for chemists. epa.gov Methods for synthesizing formamides are numerous and include the formylation of amines using various reagents like formic acid or by catalytic processes involving carbon monoxide. epa.gov

Table 1: General Properties and Applications of Formamides

Property/ApplicationDescription
Functional Group -NHCHO
Key Role Synthetic intermediates, reagents, polar solvents. epa.govwikipedia.orgchemsrc.com
Common Reactions Vilsmeier-Haack, isocyanate formation, nitrile synthesis. epa.govrsc.org
Industrial Relevance Pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbook.com

Significance of the 2,3-Dichlorophenyl Moiety in Chemical Structures

The 2,3-dichlorophenyl group is a significant structural motif in medicinal chemistry and materials science. The presence and positioning of chlorine atoms on the phenyl ring can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. Dichloroanilines, which are precursors to dichlorophenyl compounds, are used in the manufacturing of dyes and pesticides. chemicalbook.com

Specifically, the 2,3-dichloro substitution pattern creates a distinct electronic and steric environment. This specific arrangement is found in a number of pharmacologically active compounds. For instance, molecules containing the 2,3-dichlorophenyl moiety have been investigated as P2X(7) antagonists, which are targets for treating inflammatory diseases. wikipedia.org The moiety is also a key component in the synthesis of certain selective dopamine (B1211576) D3 receptor antagonists. The metabolic stability and potential for specific intermolecular interactions, such as halogen bonding, make the 2,3-dichlorophenyl group a valuable component for designing new therapeutic agents and functional materials. bldpharm.com

Overview of N-(2,3-Dichlorophenyl)formamide's Role in Advanced Chemical Investigations

While extensive research focusing solely on this compound is not widely published, its importance is evident from its use as a key building block in the synthesis of more complex and high-value molecules. It serves as a crucial intermediate, providing the foundational 2,3-dichlorophenylamine structure after a subsequent hydrolysis step.

One notable application is in the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241), a significant precursor for various active pharmaceutical ingredients (APIs). google.combuct.edu.cn For example, Cariprazine, an atypical antipsychotic, contains the 1-(2,3-dichlorophenyl)piperazine core. The synthesis of this core often begins with 2,3-dichloroaniline (B127971), which can be formylated to this compound as a step in a multi-step synthetic route. google.com

Furthermore, compounds incorporating the 2,3-dichlorophenyl group, derived from intermediates like this compound, have been explored for their potential as P2X(7) receptor antagonists. wikipedia.org The synthesis of novel aminotriazole-based antagonists has utilized the 2,3-dichlorophenyl moiety to explore structure-activity relationships for this therapeutic target. wikipedia.org

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The academic interest in this compound is primarily driven by its utility as a synthetic intermediate. Research efforts are generally focused on the development of efficient synthetic pathways to molecules that incorporate the 2,3-dichlorophenyl structural unit.

The main objectives of academic and industrial research involving this compound include:

Developing efficient syntheses: Creating streamlined and high-yield methods to produce this compound from readily available starting materials like 2,3-dichloroaniline. google.comresearchgate.net

Exploring its reactivity: Investigating the transformation of the formamide group in the presence of the dichlorinated ring to synthesize a variety of downstream products.

Facilitating drug discovery: Using this compound as a precursor to build libraries of novel compounds for screening against various biological targets, particularly in the areas of neuroscience and inflammation. wikipedia.orgbuct.edu.cn

Creating novel materials: The 2,3-dichlorophenyl group can be incorporated into polymers or other materials where its specific electronic and steric properties can be exploited.

While not a final product itself, the academic and industrial inquiry surrounding this compound underscores the critical role of versatile intermediates in advancing chemical and pharmaceutical sciences.

Data Tables

Table 2: Physicochemical Properties of this compound Note: Experimentally determined data for some properties of this compound are not widely available in the public domain. Properties of isomers are provided for context.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO-
Molecular Weight 190.03 g/mol -
CAS Number Not explicitly found for this isomer.-
Melting Point Data not available. (Isomer N-(2,4-dichlorophenyl)formamide: 158-159 °C)(29)
Boiling Point Data not available. (Isomer N-(2,4-dichlorophenyl)formamide: 354.8 °C at 760 mmHg)(2)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dichlorophenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQAEOCHXJTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287390
Record name n-(2,3-dichlorophenyl)formamide
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Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-47-5
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Record name n-(2,3-dichlorophenyl)formamide
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Record name 2',3'-DICHLOROFORMANILIDE
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Synthetic Methodologies and Strategies for N 2,3 Dichlorophenyl Formamide

Direct N-Formylation Reactions and Catalytic Systems

Direct N-formylation stands as a primary route for the synthesis of formamides, including N-(2,3-Dichlorophenyl)formamide. This process involves the introduction of a formyl group (-CHO) onto a nitrogen atom of a precursor amine, in this case, 2,3-dichloroaniline (B127971). The efficiency and selectivity of this transformation are heavily reliant on the chosen catalytic system and reaction conditions.

Heterogeneous and Homogeneous Catalysis in Formamide (B127407) Synthesis

Catalysis is pivotal in organic synthesis, offering pathways with lower activation energy and thereby increasing reaction rates. savemyexams.comyoutube.com In the context of formamide synthesis, both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis: In this modality, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com This allows for high catalyst activity and selectivity under mild conditions due to the accessibility of active sites. For instance, a novel amine-assisted route for the low-temperature homogeneous hydrogenation of CO to methanol (B129727) proceeds through the formation of formamide intermediates. nih.gov This process, catalyzed by species like K₃PO₄ and ruthenium pincer complexes, demonstrates the potential of homogeneous systems in transformations involving formamide synthesis. nih.gov

Heterogeneous Catalysis: Conversely, heterogeneous catalysts are in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. savemyexams.comyoutube.com The primary advantage lies in the ease of catalyst recovery and recycling, a significant benefit for industrial applications. youtube.com The mechanism involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the product. savemyexams.comidw-online.de Examples include the use of solid catalysts like iron in the Haber-Bosch process, which, while not formamide synthesis, illustrates the industrial power of this catalytic approach. savemyexams.com In formamide synthesis, solid acid catalysts or supported metal catalysts can be utilized to facilitate the reaction between an amine and a formyl source.

Catalyst TypePhase RelationshipAdvantagesDisadvantages
Homogeneous Catalyst and reactants are in the same phase (e.g., liquid)High activity and selectivity, mild reaction conditionsDifficult to separate from the reaction mixture, potential for catalyst loss
Heterogeneous Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants)Easy to recover and recycle, suitable for continuous flow processesCan have lower activity compared to homogeneous systems, potential for surface fouling

Green Chemistry Approaches to N-Formylation (e.g., Ultrasound-Promoted, Solvent-Free, Catalyst-Free Conditions)

In response to growing environmental concerns, green chemistry principles are increasingly being applied to N-formylation reactions. researchgate.net These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. researchgate.netacademie-sciences.fr

One notable approach is the use of ultrasound irradiation under solvent- and catalyst-free conditions. academie-sciences.fr This technique has been shown to be a convenient and environmentally benign methodology for the N-formylation of various amines at room temperature. The main advantages include milder and cleaner conditions, shorter reaction times, higher purity and yields, and simpler work-up procedures. academie-sciences.fr For example, the N-formylation of aniline (B41778) can proceed to completion under ultrasound irradiation, whereas the reaction shows minimal progress in its absence under the same conditions. academie-sciences.fr

Another green strategy involves conducting reactions under neat (solvent-free) conditions, often with just formic acid as the formylating agent. This method is highly efficient and chemoselective, avoiding the need for solvents or catalysts and simplifying product purification.

Amine SubstrateReaction ConditionsTimeYield (%)Reference
AnilineUltrasound, Formic Acid, Room Temp.1.5 h98 academie-sciences.fr
p-NitroanilineUltrasound, Formic Acid, Room Temp.2.0 h95 academie-sciences.fr
DibenzylamineUltrasound, Formic Acid, Room Temp.3.0 h90 academie-sciences.fr
AnilineFormic Acid, Neat, 80 °C30 min96
4-ChloroanilineFormic Acid, Neat, 80 °C40 min95

Application of Advanced Formylating Agents (e.g., N-Formylsaccharin in Mechanochemistry)

The development of novel formylating agents is crucial for efficient synthesis. N-formylsaccharin has emerged as a highly effective, inexpensive, and environmentally friendly solid reagent for formylation reactions. bohrium.commdpi.com Its use in mechanochemistry—chemical reactions induced by mechanical force—represents a significant advancement. nih.gov

This solvent-free approach, typically carried out in a ball mill, offers a rapid and user-friendly workup, making it beneficial for multi-step syntheses. bohrium.compreprints.org The reaction involves grinding the amine with N-formylsaccharin, often with a base like sodium bicarbonate added during the workup phase to purify the mixture. mdpi.com The methodology provides good to excellent yields for a wide range of primary and secondary amines. bohrium.com

Amine SubstrateReaction Time (minutes)Yield (%)
Aniline3099
4-Bromoaniline6099
2-Fluoroaniline6098
Benzylamine3099
Dibenzylamine18085

Data derived from mechanochemical formylation using N-formylsaccharin at 30 Hz. mdpi.com

N-Formylation via Carbon Dioxide and Hydrosilanes

Utilizing carbon dioxide (CO₂), an abundant and non-toxic C1 source, for N-formylation is a key goal in green and sustainable chemistry. rsc.orgrsc.org This transformation involves the reaction of an amine with CO₂ in the presence of a reducing agent, typically a hydrosilane. researchgate.net

The reaction mechanism is complex, proceeding through several possible pathways depending on the substrates and conditions. epfl.chresearchgate.netacs.org Key intermediates can include formoxysilanes or silylcarbamates. epfl.chresearchgate.net The process can be catalyzed by various systems, including organocatalysts, ionic liquids, and metal complexes, which activate the hydrosilane and facilitate the reduction of CO₂. rsc.orgresearchgate.net For instance, in situ monitoring has revealed that for certain amines, a silylcarbamate intermediate forms, which is then directly reduced by the hydrosilane to yield the N-formylated product. epfl.ch

Modified Leuckart Reaction for Substituted Formamides

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones, traditionally using ammonium (B1175870) formate (B1220265) or formamide at high temperatures. wikipedia.org Modern modifications have sought to accelerate this process and broaden its applicability.

Accelerated Leuckart Reaction Procedures and Conditions for N-(1-(2,3-Dichlorophenyl)-4,4-dimethylpent-1-en-3-yl)formamide

While specific data for the 2,3-dichloro isomer is not detailed in the provided literature, an accelerated Leuckart reaction has been successfully applied to the synthesis of the closely related compound, N-[1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-3-yl]formamide. google.comgoogle.com This improved method significantly reduces the long reaction times associated with the traditional Leuckart reaction, from hours to mere minutes. google.com

The accelerated procedure involves reacting the corresponding ketone, 1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-one, with a mixture of formic acid and formamide at a specific molar ratio and an elevated temperature. google.com

ReactantReagentsTemperatureTimeYieldReference
1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-oneFormic acid, Formamide188-190 °C10 min70% google.comgoogle.com

This accelerated process demonstrates a significant improvement in efficiency for synthesizing complex substituted formamides, a methodology that could be adapted for the this compound target. The resulting formamide can then be hydrolyzed, for instance using hydrochloric acid in methanol under heat, to yield the corresponding primary amine. google.comgoogle.com

Scope and Limitations of the Accelerated Leuckart Reaction for Dichlorophenyl-Substituted Ketones

The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent. wikipedia.org This reaction typically requires high temperatures, often exceeding 165 °C, and can be plagued by long reaction times. wikipedia.org An "accelerated" version of the Leuckart reaction has been developed to improve yields and reduce processing times, making it more attractive for industrial applications. mdpi.com

The scope of the Leuckart reaction is broad, applicable to a wide range of ketones, including those with aromatic substituents. mdpi.comresearchgate.net For dichlorophenyl-substituted ketones, the reaction would proceed via the initial formation of an iminium ion, followed by reduction. The presence of electron-withdrawing chloro-substituents on the phenyl ring can influence the reactivity of the ketone carbonyl group. While the reaction is generally applicable to substituted ketones, certain limitations exist.

Scope:

Applicability: The reaction is suitable for converting dichlorophenyl-substituted ketones to the corresponding primary amines, which can be precursors or related to this compound.

Improved Yields: Modifications, such as the addition of formic acid or catalysts like magnesium chloride, can enhance the yield which might otherwise be low when using only formamide. wikipedia.org

High Molecular Weight Ketones: The reaction has been successfully applied to ketones of high molecular weight, suggesting its utility for complex structures incorporating the dichlorophenyl moiety. mdpi.com

Limitations:

High Temperatures: The reaction necessitates high thermal conditions (120-185 °C), which can lead to thermal decomposition of sensitive substrates or products. wikipedia.orgmdpi.com

Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all, which could be a factor for ortho-substituted dichlorophenyl ketones.

Byproduct Formation: The formation of N-formyl derivatives as byproducts is common, and sometimes these are the desired intermediates. scribd.com However, controlling the reaction to selectively yield the primary amine versus the formamide can be challenging.

Reaction Time: Despite "accelerated" protocols, the reaction can still require several hours, which is a drawback compared to more modern catalytic methods. mdpi.com

ParameterCondition/ObservationReference
Reagents Formamide, Ammonium Formate, Formic Acid wikipedia.org
Temperature 120 °C - >185 °C wikipedia.orgmdpi.com
Catalysts Ammonium sulfate, Magnesium chloride wikipedia.org
Known Issues Long reaction times, thermal decomposition, byproduct formation mdpi.comscribd.com

Synthesis of Analogues and Derivatives Incorporating the this compound Scaffold

The N-(2,3-dichlorophenyl) moiety is a key structural feature in various biologically active molecules. The synthesis of analogues and derivatives often involves building upon this core scaffold through various chemical strategies.

Modular Synthetic Approaches to Structurally Related Dichlorophenyl Amides

Modular synthesis allows for the rapid generation of diverse chemical libraries by combining different building blocks in a systematic fashion. This approach is highly valuable for creating analogues of this compound.

Modern synthetic methods enable the modular assembly of amides through various coupling strategies. For dichlorophenyl amides, a common approach involves the coupling of 2,3-dichloroaniline with a variety of carboxylic acids or their activated derivatives.

Key Modular Strategies:

Amide Coupling Reactions: Standard peptide coupling reagents can be used to connect 2,3-dichloroaniline with a diverse pool of carboxylic acids.

Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of 2,3-dichlorophenyl halides with various primary and secondary amides, providing a versatile route to N-aryl amides. manchester.ac.uk

Multi-component Reactions: Reactions like the Ugi or Passerini reactions can incorporate 2,3-dichloroaniline or a related isocyanide to rapidly build complex amide structures from multiple simple starting materials.

These modular approaches offer significant advantages in synthesizing libraries of dichlorophenyl amides for structure-activity relationship (SAR) studies, allowing for systematic variation of the acyl portion of the molecule while retaining the core dichlorophenyl scaffold.

Radiochemical Synthesis of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide Derivatives for Research Applications

The N-(2,3-dichlorophenyl)piperazine substructure is a crucial component of the atypical antipsychotic drug aripiprazole (B633) and related research compounds. nih.gov Radiochemical synthesis of these derivatives is essential for their use as radioligands in Positron Emission Tomography (PET) imaging, which allows for the non-invasive study of neurotransmitter systems in the brain. nih.gov

A study detailed the ¹¹C-labeling of two selective dopamine (B1211576) D₃ receptor ligands, which are derivatives of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide. nih.gov The radiosynthesis involved the O-methylation of the corresponding des-methyl precursors using [¹¹C]methyl iodide.

The synthesis provides the target radiotracers in a timeframe suitable for the short half-life of Carbon-11 (20.4 minutes), with high radiochemical purity and specific radioactivity, making them viable for PET imaging studies. nih.gov

CompoundPrecursorLabeling AgentReaction ConditionsRadiochemical Yield (EOB)Specific Radioactivity (GBq/µmol)Reference
[¹¹C]1 N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-hydroxy-2-naphthalenecarboxamide[¹¹C]CH₃ItBuOK/HMPA13%74 ± 37 nih.gov
[¹¹C]2 N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-2-benzofurancarboxamide[¹¹C]CH₃IKOH/DMSO26%74 ± 37 nih.gov

One-Pot Reaction Strategies for Formamide Preparation

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies can be envisioned or have been developed for the synthesis of N-aryl formamides, including this compound.

One potential method involves the direct formylation of 2,3-dichloroaniline. This can be achieved using various formylating agents in a single step. For instance, refluxing an amine with formic acid is a direct method for producing formamides. nih.gov

Another sophisticated one-pot approach involves sequential reactions, such as a metal-catalyzed C-N bond formation followed by a subsequent transformation. For example, a one-pot Fischer indolisation followed by a copper-catalyzed N-arylation has been developed for the synthesis of N-arylindoles, demonstrating the power of sequential one-pot methods in constructing complex nitrogen-containing heterocycles. nih.gov Similar strategies combining C-N bond formation with a formylation step could provide an efficient route to this compound and its derivatives. One-pot procedures that combine biocatalysis with chemocatalysis, such as combining an amination step with a Buchwald-Hartwig N-arylation, are also emerging as powerful tools for synthesizing N-arylamines. manchester.ac.uk

Advanced Spectroscopic and Structural Characterization of N 2,3 Dichlorophenyl Formamide

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-(2,3-Dichlorophenyl)formamide is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The analysis of these bands allows for the identification of the key structural features of the molecule.

A prominent feature in the FT-IR spectrum is the N-H stretching vibration, which typically appears as a sharp band in the region of 3200-3300 cm⁻¹. This band is indicative of the secondary amide group present in the molecule. The C=O stretching vibration of the amide I band is one of the most intense absorptions, generally observed in the 1650-1680 cm⁻¹ range. Its precise position can provide information about hydrogen bonding and electronic effects within the molecule.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the dichlorophenyl ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations are anticipated in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹. Analysis of related chlorinated aromatic compounds helps in assigning these specific vibrations. For instance, studies on dichlorophenyl derivatives show characteristic absorptions in these regions that correlate well with the expected structure. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch 3200 - 3300
Aromatic C-H Stretch 3000 - 3100
C=O Stretch (Amide I) 1650 - 1680
C=C Aromatic Stretch 1450 - 1600
N-H Bend (Amide II) 1520 - 1570
C-N Stretch 1200 - 1300
C-Cl Stretch 600 - 800

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. In this compound, the symmetric stretching of the aromatic ring and the C-Cl bonds are expected to produce strong Raman signals.

The vibrational modes observed in the Raman spectrum of related compounds, such as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, show characteristic bands for the dichlorophenyl group. researchgate.net The ring breathing mode of the substituted benzene (B151609) ring is a particularly strong and characteristic Raman band, often found near 1000 cm⁻¹. The symmetric C-Cl stretching vibrations also give rise to intense peaks in the Raman spectrum, providing clear evidence for the chloro-substitution pattern. The C=O stretch, while strong in IR, may be weaker in the Raman spectrum.

Correlation of Experimental Vibrational Modes with Theoretical Predictions

To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical calculations based on Density Functional Theory (DFT). nih.gov DFT methods allow for the computation of the vibrational frequencies and intensities of a molecule's normal modes. mdpi.com

For molecules like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) can predict the vibrational spectrum with a high degree of accuracy. researchgate.net By comparing the calculated frequencies with the experimental FT-IR and Raman bands, a detailed and reliable assignment of each vibrational mode can be made. This correlation helps to resolve ambiguities in spectral interpretation, especially in complex regions with overlapping bands. Such theoretical studies on related chlorinated phenylamides have demonstrated excellent agreement between the scaled theoretical wavenumbers and the experimental values, confirming the assignments of the various stretching, bending, and torsional modes of the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in this compound can be elucidated.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides detailed information about the proton environments. The spectrum is expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), and the three aromatic protons on the dichlorophenyl ring.

The formyl proton typically appears as a singlet or a doublet (due to coupling with the NH proton) in the downfield region, around 8.0-8.5 ppm. The amide proton also gives a signal in the downfield region, often as a broad singlet around 8.5-9.5 ppm, with its chemical shift being sensitive to solvent and concentration.

The three aromatic protons will appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The specific splitting pattern and chemical shifts are dictated by the substitution pattern of the chlorine atoms. Based on data from the closely related isomer N-(3,4-dichlorophenyl)formamide, the aromatic protons are expected in this range. rsc.org For the 2,3-dichloro isomer, one would anticipate a doublet of doublets and a triplet, reflecting the coupling between adjacent protons on the ring. The proton at C6 would likely be the most downfield of the aromatic signals due to the deshielding effect of the adjacent amide group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
CHO 8.0 - 8.5 s or d
NH 8.5 - 9.5 br s
Aromatic H 7.0 - 8.0 m

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the formamide (B127407) group is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. chemicalbook.com The carbons of the dichlorophenyl ring will appear in the aromatic region, from approximately 120 to 140 ppm. The two carbons directly bonded to the chlorine atoms (C2 and C3) will have their chemical shifts significantly influenced by the electronegative halogens. The carbon attached to the nitrogen atom (C1) will also be shifted downfield. The remaining aromatic carbons (C4, C5, C6) will have shifts characteristic of their position relative to the substituents. Data from N-(3,4-dichlorophenyl)formamide shows aromatic carbon signals between 120 and 138 ppm, which serves as a reliable reference for the 2,3-dichloro isomer. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O 160 - 165
C1 (C-N) 135 - 140
C2, C3 (C-Cl) 130 - 135
C4, C5, C6 120 - 130

Advanced NMR Techniques for Conformational and Electronic Insights (e.g., spin-spin coupling constants)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the conformational preferences and electronic environment of this compound. One of the key parameters derived from NMR is the spin-spin coupling constant (J-coupling), which provides information about the connectivity and dihedral angles between adjacent atoms. libretexts.orgpharmacy180.com The magnitude of the coupling constant, typically measured in Hertz (Hz), is independent of the applied magnetic field strength. libretexts.org

For formamides, the rotation around the amide bond (C-N) is a critical aspect of their conformational dynamics. researchgate.net The energy barrier for this rotation can be determined using dynamic NMR experiments. researchgate.net In formamide itself, the barrier to rotation is approximately 18 kcal/mol. researchgate.net This rotational barrier is influenced by the electronic nature of the substituents on both the phenyl ring and the formyl group.

The analysis of coupling constants, such as ³J (three-bond coupling), can reveal the relative orientation of protons. For instance, the coupling constants between vicinal protons on an aromatic ring can provide information about the substitution pattern. In the case of this compound, the coupling patterns of the aromatic protons would be complex due to the presence of the two chlorine atoms.

Furthermore, advanced NMR techniques like two-dimensional (2D) NMR, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish through-bond and through-space correlations, respectively. ipb.pt These experiments would be invaluable in assigning the proton and carbon signals and in determining the preferred conformation of the molecule in solution. ipb.pt For example, a NOESY experiment could reveal the proximity between the N-H proton and specific protons on the dichlorophenyl ring, thereby providing evidence for a particular rotational isomer.

NMR Parameter Information Gained Typical Values/Observations
Spin-Spin Coupling Constants (J-coupling) Connectivity and dihedral angles between nuclei. libretexts.orgpharmacy180.comVicinal proton coupling (³J) on sp³ carbons: 6-8 Hz. libretexts.org Vicinal vinylic protons: 0-18 Hz depending on cis/trans geometry. libretexts.org
Rotational Energy Barriers (from Dynamic NMR) Energy required for rotation around specific bonds, like the amide bond. researchgate.netFor formamide, the barrier is ~18 kcal/mol. researchgate.net
2D NMR (COSY, NOESY) Through-bond and through-space correlations between nuclei. ipb.ptUsed for signal assignment and determination of solution-state conformation. ipb.pt

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. chemguide.co.ukslideshare.net When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org

The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum is a fingerprint of the molecule. libretexts.org For amides, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement. libretexts.org In the case of this compound, key fragments would likely arise from the loss of the formyl group (-CHO), the chlorine atoms, or cleavage of the amide bond. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum, with more stable ions typically leading to more abundant peaks. libretexts.org For instance, the formation of a stable acylium ion ([RCO]⁺) is a common feature in the mass spectra of carbonyl compounds. libretexts.org

Solid-State Structural Analysis through X-ray Crystallography

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding Networks

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. rsc.org For this compound and related compounds, hydrogen bonding and halogen bonding are particularly significant. researchgate.netnih.gov The N-H group of the amide functionality is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This leads to the formation of N-H···O hydrogen bonds, which often link molecules into chains or more complex networks. researchgate.net

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions also play a role in stabilizing the crystal structure. researchgate.net The presence of chlorine atoms in this compound introduces the possibility of halogen bonding. nih.gov Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.govrsc.org These interactions, along with potential Cl···Cl contacts, can significantly influence the supramolecular architecture. researchgate.net For instance, in chloro-substituted pyrazin-2-amine copper(I) bromide complexes, C–Cl∙∙∙Br–Cu halogen bonding interactions were observed. mdpi.com

Examination of Polymorphism and Phase Transformations in Dichlorophenyl-Substituted Formamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. nih.govresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation of polymorphism in dichlorophenyl-substituted formamides involves crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify and characterize different crystal forms. researchgate.net X-ray diffraction is the primary tool for identifying polymorphs, as each form will have a unique unit cell and crystal packing. researchgate.net Phase transformations between polymorphs can be studied as a function of temperature or pressure, providing insights into their relative thermodynamic stabilities. researchgate.net For example, a study on a dichlorinated piperazine-2,5-dione derivative revealed two polymorphs with different molecular conformations, one of which underwent a reversible phase transition upon cooling. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (a normalized contact distance) onto this surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Computational Chemistry and Theoretical Investigations of N 2,3 Dichlorophenyl Formamide

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structures of chemical compounds. For N-(2,3-dichlorophenyl)formamide and related molecules, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p), 6-31+G**, 6-311++G(d,p)), have been instrumental in elucidating its properties. researchgate.netmdpi.comnih.govnih.gov

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

Theoretical geometry optimization of this compound and similar formamides reveals the most stable three-dimensional arrangement of its atoms. mdpi.com These calculations are performed for the molecule in the gas phase and can also be extended to simulate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov Studies on related N-arylformamides have shown that the planarity of the molecule and the orientation of the formamide (B127407) group relative to the dichlorophenyl ring are key conformational features. mdpi.comconicet.gov.ar The internal rotation around the C-N amide bond is a significant factor, with a rotational barrier that can be influenced by the solvent polarity. researchgate.net For instance, in N-benzhydrylformamides, DFT calculations have been used to determine the low-energy conformations and the energy barriers associated with the rotation of different molecular fragments. mdpi.com The presence of ortho-substituents, such as the chlorine atoms in this compound, can introduce steric interactions that influence the conformational preferences. mdpi.com

Table 1: Selected Optimized Geometric Parameters of a Related Dichlorophenyl Acetamide
ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
C-Cl (ortho)1.74
C-Cl (meta)1.73
C-N1.35
C=O1.22
N-H1.01
Bond Angles
C-C-Cl (ortho)120.5
C-C-Cl (meta)119.8
C-N-C125.4
O=C-N124.6
H-N-C117.3

Note: Data is for 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, a structurally similar compound, calculated using DFT/B3LYP/6-311G(d,p). researchgate.net The exact values for this compound may vary.

Vibrational Frequency Calculations and Spectroscopic Feature Prediction

DFT calculations are employed to predict the vibrational frequencies of this compound, which correspond to the absorption bands in its infrared (IR) and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. researchgate.net For example, the characteristic N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. nih.gov Similarly, the C=O stretching frequency is a prominent feature. esisresearch.org These theoretical predictions are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.netmdpi.com Studies on similar molecules like N-(2,4-dichlorophenyl)benzamide have shown good agreement between calculated and experimental vibrational spectra. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. mdpi.commalayajournal.org A smaller energy gap suggests higher reactivity and greater ease of intramolecular charge transfer. researchgate.netsemanticscholar.org For this compound and related compounds, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. mdpi.combhu.ac.in In many aromatic amides, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO may be distributed over the entire molecule or specific electron-withdrawing groups. malayajournal.org

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Dichlorophenyl Derivative
ParameterEnergy (eV)
EHOMO-5.947
ELUMO-2.389
Energy Gap (ΔE)3.558

Note: Data is for 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com The values for this compound will differ.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. wikipedia.orgwisc.edu It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. wikipedia.orgwisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov For amides, NBO calculations can quantify the resonance interaction between the nitrogen lone pair and the carbonyl π* orbital, which is responsible for the planarity of the amide group and the rotational barrier around the C-N bond. wikipedia.org This analysis also provides information on the hybridization of atomic orbitals and the charge distribution within the molecule. researchgate.netnih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are valuable for predicting reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.inresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, and positive potential near the hydrogen atoms, particularly the N-H proton. bhu.ac.inresearchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org

Prediction of Non-Linear Optical Properties (e.g., First Hyperpolarizability)

Computational methods, particularly DFT, are used to predict the non-linear optical (NLO) properties of molecules. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.netresearchgate.net Molecules with large β values are of interest for applications in optoelectronics and photonics. mdpi.com The calculation of β is sensitive to the chosen DFT functional and basis set. mdpi.com For organic molecules, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. nih.gov While this compound itself may not be a strong NLO material, theoretical calculations can provide an estimate of its potential and guide the design of related molecules with improved NLO characteristics. researchgate.net

Table 3: Calculated First Hyperpolarizability of a Related Compound
CompoundFirst Hyperpolarizability (β) (x 10-30 esu)
N-(2,4-Dichlorophenyl)benzamideValue not explicitly stated, but noted as an attractive object for future NLO studies

Note: The specific value for this compound would require dedicated calculations. The reference suggests that related structures have potential NLO properties. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. While specific MD studies focusing exclusively on this compound are not extensively documented, the principles of this methodology can be understood from simulations of related N-aryl amides and protein systems. nih.govacs.orgresearchgate.net

An MD simulation of this compound would model the movement of each atom in the molecule by numerically solving Newton's equations of motion. This would reveal the accessible conformations of the molecule, primarily focusing on the rotation around the amide C-N bond and the C-N bond connecting the phenyl ring to the formamide group. The dichlorophenyl group introduces significant steric hindrance and electronic effects that would dictate the preferred rotational angles (dihedrals) and the energy barriers between different conformational states.

Key insights from such a simulation would include:

Conformational Isomers: Identification of the most stable conformers (rotamers) and the energy differences between them. For instance, the planarity of the amide group relative to the phenyl ring would be a key feature.

Rotational Barriers: Calculation of the energy required to rotate around the C-N bonds, which provides information on the molecule's flexibility.

Solvent Effects: Understanding how different solvent environments influence the conformational preferences through explicit or implicit solvent models in the simulation.

Vibrational Dynamics: Analysis of atomic fluctuations and vibrational modes, which can be correlated with spectroscopic data.

For example, MD simulations of the human aryl hydrocarbon receptor have been used to identify conformational changes that occur upon ligand binding. nih.gov Similarly, simulations have been employed to understand the dynamics of protein backbones and side chains, providing insights into flexibility and conformational transitions. acs.org A similar approach for this compound would illuminate its intrinsic dynamic properties, which are crucial for understanding its reactivity and interactions.

Mechanistic Pathways Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions, including the formylation of amines.

Characterization of Transition States and Reaction Intermediates in Formylation and Related Reactions

The synthesis of this compound typically involves the formylation of 2,3-dichloroaniline (B127971). Computational methods allow for the detailed characterization of the reaction pathway, including the structures of reactants, products, intermediates, and, crucially, transition states. nih.govyoutube.comresearchgate.net

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome. youtube.com DFT calculations can optimize the geometry of these fleeting structures. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nih.govyoutube.com

For the formylation of 2,3-dichloroaniline, a computational study would model the nucleophilic attack of the amine nitrogen onto the formylating agent's carbonyl carbon. This would likely proceed through a tetrahedral intermediate, which could then eliminate a leaving group to form the final amide product. DFT calculations would provide the optimized 3D structures and energies of the starting aniline (B41778), the formylating agent, the tetrahedral intermediate, and the final this compound product, as well as the transition states connecting them.

Calculation of Activation Energies and Reaction Rate Coefficients

Once the energies of the reactants and transition states are calculated, the activation energy (Ea) for the reaction can be determined as the energy difference between them. youtube.com This is a critical parameter for understanding reaction kinetics.

Activation Energy (Ea): The energy barrier that reactants must overcome to transform into products. A lower activation energy implies a faster reaction.

Free Energy of Activation (ΔG‡): A more thermodynamically complete measure that includes entropic effects and is used to calculate reaction rates. It is the difference in Gibbs free energy between the transition state and the reactants. youtube.com

Reaction SystemComputational MethodCalculated Activation Energy (kcal/mol)
Formamide decomposition on silica (B1680970)DFT~14.4
O(3P) with CH2=CHCH2FCCSD(T)//M06-2X3.04 - 63.58 (pathway dependent)
Basic Hydrolysis of FormamideAb initio23.4

These values illustrate how computational chemistry can quantify the energy barriers for various chemical transformations. The calculated activation energies can then be used within Transition State Theory (TST) to estimate reaction rate coefficients, providing a direct link between theoretical calculations and experimental kinetics.

Theoretical Studies of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of aromatic compounds, this is particularly relevant for electrophilic aromatic substitution. While the formylation of an aniline is a nucleophilic substitution at the nitrogen atom, theoretical principles of regioselectivity are crucial if considering other reactions involving the dichlorophenyl ring.

Computational methods can predict the most likely site for electrophilic attack on the this compound ring by analyzing the electronic structure of the molecule. rsc.orgnih.govresearchgate.net Methods to predict regioselectivity include:

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) often indicates the regions of a molecule most susceptible to electrophilic attack.

Calculated Charge Distribution: Mapping the electrostatic potential (MEP) or calculating atomic charges can identify electron-rich (nucleophilic) sites. researchgate.net

Stability of Intermediates: Calculating the relative energies of the possible sigma-complex intermediates formed during substitution can determine the preferred reaction pathway. nih.govnih.gov

For this compound, the formamido group (-NHCHO) is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. A computational study would be necessary to resolve the competing influences of these substituents and predict the most reactive positions on the aromatic ring for a given electrophilic reaction. Modern computational tools can predict the outcome of such reactions with high accuracy. rsc.org

Computational Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules or surfaces is key to predicting its behavior in various environments. Computational models can provide detailed insights into these non-covalent interactions. chemrxiv.orgnih.gov

Adsorption Studies on Various Substrates (e.g., Amorphous Silica Surface)

The interaction of amide-containing molecules with mineral surfaces like silica (SiO2) is of great interest. While direct studies on this compound are lacking, extensive research on formamide adsorption on amorphous silica provides a strong foundation for understanding the expected behavior. rsc.org

DFT calculations have shown that formamide adsorbs onto hydroxylated silica surfaces primarily through hydrogen bonding between the formamide's carbonyl oxygen (C=O) and the surface silanol (B1196071) (Si-OH) groups. rsc.org The amine group (NH2) of formamide can also act as a hydrogen bond donor to surface oxygen atoms.

For this compound, the adsorption mechanism would be influenced by:

The Formamide Moiety: The primary interaction would still be expected to occur via hydrogen bonding involving the amide group, similar to formamide.

The Dichlorophenyl Group: This bulky, electron-withdrawing group would introduce steric hindrance, potentially limiting the molecule's ability to orient itself optimally for interaction with the surface. It would also engage in weaker van der Waals interactions with the silica. The chlorine atoms could also participate in halogen bonding.

The table below, based on data for related molecules, illustrates typical adsorption energies (Ead) calculated using DFT, which quantify the strength of the surface-molecule interaction. researchgate.net

Adsorbate/Surface SystemAdsorption Energy (Ead) (kcal/mol)Type of Interaction
Aniline on Montmorillonite-8.76Physisorption
Ethionamide on Graphene-2.55Weak Physisorption
Ethionamide on Ga-doped Graphene-36.66Stronger Interaction

These studies show that adsorption energies can vary significantly depending on the specific molecule and surface. researchgate.net A computational study of this compound on amorphous silica would precisely quantify these interactions, revealing the most stable adsorption geometries and the electronic changes that occur upon binding. Density of States (DOS) analysis could further show how the electronic properties of the molecule and the surface are altered by the interaction.

Molecular Docking and Binding Affinity Calculations for Chemical Interactions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in the field of drug discovery and materials science for understanding and predicting the interactions between a ligand and a target biomolecule, such as a protein or nucleic acid. For this compound, molecular docking studies can provide valuable insights into its potential biological activity by identifying likely macromolecular targets and characterizing the nature of the intermolecular interactions at the atomic level.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined based on studies of structurally related compounds. For instance, research on other molecules containing a dichlorophenyl moiety has demonstrated the utility of molecular docking in elucidating potential mechanisms of action. These studies often reveal that the dichlorophenyl group can engage in hydrophobic and halogen bonding interactions within the binding pockets of proteins.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be optimized using quantum chemical methods. A target protein would be selected based on a hypothesized mechanism of action or through screening of protein databases. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Docking Simulation: Using software such as AutoDock Vina, a search algorithm would be employed to explore the conformational space of the ligand within the binding site of the receptor. mdpi.comsemanticscholar.org This process generates a series of possible binding poses.

Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity, typically in kcal/mol. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's amino acid residues.

The results of such a study could be presented in a table format, as shown below, illustrating the predicted binding affinities and key interactions with hypothetical protein targets.

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Biomolecular Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Interactions
Dihydrofolate Reductase (DHFR)1DLS-9.0Asp 21, Ser 59, Tyr 22Hydrogen bonds, Halogen bonds
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5Leu 83, Phe 80, Asp 86Hydrophobic interactions, Hydrogen bond
Epidermal Growth Factor Receptor (EGFR)1M17-7.8Leu 718, Val 726, Ala 743Hydrophobic interactions

Note: The data in this table is hypothetical and for illustrative purposes only, based on docking studies of similar compounds. mdpi.comsemanticscholar.orgnih.gov

The insights gained from molecular docking and binding affinity calculations can guide further experimental studies to validate the predicted biological activity of this compound and to explore its potential applications in medicinal chemistry.

Quantum Chemical Approaches to Atmospheric Oxidation Mechanisms Involving Formamides

The atmospheric fate of volatile organic compounds is largely determined by their reactions with oxidizing species, primarily the hydroxyl radical (•OH). Quantum chemical methods are powerful tools for investigating the mechanisms and kinetics of these reactions at a molecular level. For this compound, such studies can predict its atmospheric lifetime and identify potential degradation products.

Theoretical investigations into the atmospheric oxidation of formamides and related aromatic compounds have established common reaction pathways. nih.govrsc.org The reaction of this compound with •OH is expected to proceed via two main channels:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the formyl group (-CHO) or from the N-H group. The formyl hydrogen is particularly susceptible to abstraction.

•OH Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., M06-2X/6-311++G(d,p)), can be used to model the potential energy surface for these reaction pathways. nih.gov These calculations provide the geometries of reactants, transition states, and products, as well as their corresponding energies.

From the calculated energy barriers, reaction rate constants can be determined using Transition State Theory (TST). The atmospheric lifetime (τ) of this compound with respect to its reaction with •OH can then be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the calculated total rate constant for the reaction with •OH, and [OH] is the average atmospheric concentration of hydroxyl radicals.

Table 2: Hypothetical Calculated Rate Constants and Atmospheric Lifetime for the Reaction of this compound with •OH at 298 K

Reaction ChannelRate Constant (cm³ molecule⁻¹ s⁻¹)Branching Ratio (%)
H-abstraction (from -CHO)1.5 x 10⁻¹²60
H-abstraction (from -NH)0.5 x 10⁻¹²20
•OH addition (to ring)0.5 x 10⁻¹²20
Total Rate Constant 2.5 x 10⁻¹² 100
Atmospheric Lifetime ~4.6 days

Note: The data in this table is hypothetical and for illustrative purposes. The atmospheric lifetime is calculated assuming an average [OH] of 1 x 10⁶ molecules cm⁻³.

These theoretical studies are crucial for assessing the environmental impact of compounds like this compound, providing data that can be used in atmospheric models to predict air quality and the long-range transport of pollutants.

Investigation of Reaction Mechanisms and Kinetics Relevant to N 2,3 Dichlorophenyl Formamide

Detailed Mechanistic Pathways of N-Formylation Reactions

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is the key step in the synthesis of N-(2,3-Dichlorophenyl)formamide from 2,3-dichloroaniline (B127971). nih.gov The mechanism of this transformation can vary significantly depending on the formylating agent and the reaction conditions employed.

Various catalytic systems have been developed to facilitate the N-formylation of aromatic amines like 2,3-dichloroaniline, often utilizing formic acid or its derivatives as the formyl source. The catalyst's role is typically to activate the formylating agent, making it more susceptible to nucleophilic attack by the amine.

Solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (NP@SO₃H), have demonstrated high efficiency. nih.govnih.gov The proposed mechanism involves the protonation of the carbonyl oxygen of formic acid by the catalyst's acidic site (SO₃H). This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of electrons on the nitrogen atom of the amine. A subsequent dehydration step yields the final formamide (B127407) product. nih.govnih.gov The magnetic nature of these catalysts allows for easy recovery and reuse for multiple cycles without significant loss of activity. nih.govnih.gov

Table 1: Comparison of Catalysts in N-Formylation Reactions

Catalyst Reactants Key Mechanistic Feature Advantages
Sulfonic acid functionalized magnetic nanoparticles (NP@SO₃H) Primary aromatic amines, Formic acid Activation of formic acid via protonation of the carbonyl group by the SO₃H active site. nih.gov High yield, mild reaction conditions, catalyst is easily recoverable and reusable. nih.govnih.gov
Melamine-trisulfonic acid (MTSA) Amines, Formic acid Protonation of formic acid by the catalyst, followed by nucleophilic attack from the amine. nih.gov Solvent-free conditions, excellent yields for various anilines. nih.gov
Ruthenium on a Metal-Organic Framework (Ru/MFM-300(Cr)) Carbonyl compounds, CO₂, H₂, NH₃ Integrates reductive amination and CO₂ fixation; the framework confines substrates, promoting selectivity. nih.govresearchgate.net Direct synthesis from CO₂, high selectivity for a wide range of substrates. nih.govresearchgate.net
Single-site Cobalt on a Metal-Organic Framework (DUT-5-CoH) Amines, CO₂, Phenylsilane (B129415) Formation of a cobalt-formate intermediate which then reacts with the amine. rsc.org High efficiency for various amines, catalyst can be recycled multiple times. rsc.org
Bimetallic AuPd–Fe₃O₄ Nanoparticles Secondary amines, Methanol (B129727), O₂ Oxidative reaction where methanol is the formyl source, generating formaldehyde (B43269) (HCHO) as an intermediate. nih.gov Efficient at room temperature, catalyst is recyclable due to magnetic support. nih.gov

This table provides a summary of different catalytic systems and their mechanisms for N-formylation.

In other systems, such as those using 2-chloro-4,6-dimethoxy acs.orgwikipedia.orgepfl.chtriazine (CDMT), a catalyst like 4-(dimethylamino)pyridine (DMAP) is used. The reaction proceeds through a one-pot process to yield formamides in nearly quantitative amounts. nih.gov Metal-organic frameworks (MOFs) have also emerged as highly effective catalysts. For instance, a ruthenium-supported MOF, Ru/MFM-300(Cr), facilitates the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with CO₂ fixation. nih.govresearchgate.net The porous structure of the MOF plays a crucial role by confining the substrates, which enhances selectivity towards the formamide product. researchgate.net

Ultrasound irradiation has been recognized as an effective physical method to promote chemical reactions, including N-formylation. academie-sciences.frnih.gov This technique accelerates reactions by the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates transient, localized hotspots with immense temperatures and pressures. academie-sciences.fr

In the context of N-formylation of amines with formic acid, ultrasound provides the necessary energy for the cleavage of C-OH and N-H bonds. This facilitates the elimination of a water molecule in what is likely a concerted mechanism, leading to the formation of the N-formamide. academie-sciences.fr This method is considered a green chemistry approach as it often proceeds under solvent- and catalyst-free conditions at room temperature, offering high yields in shorter reaction times compared to conventional heating. academie-sciences.fr While no reaction might be observed upon simple heating of an amine and formic acid, the introduction of ultrasound can drive the reaction to completion swiftly. academie-sciences.fr The application of ultrasound has also been noted in other reactions involving organometallic reagents. wikipedia.org

Utilizing carbon dioxide (CO₂), an abundant and non-toxic C1 source, for N-formylation is a key area of green chemistry research. nih.govrsc.orgrsc.org In these reactions, a reducing agent, typically a hydrosilane such as phenylsilane (PhSiH₃), is required to reduce the CO₂. epfl.ch The reaction mechanism is complex and involves fast chemical equilibria, with several possible pathways depending on the substrates and conditions. acs.orgepfl.chacs.org

Three primary pathways have been proposed:

Pathway 1 (Direct Formoxysilane Formation): This pathway involves the direct insertion of CO₂ into the Si-H bond of the hydrosilane to form a formoxysilane intermediate. acs.orgepfl.ch This intermediate then reacts with the amine to produce the formamide. This route is generally favored for amines with low basicity and in the absence of a catalyst. acs.orgepfl.chacs.org

Pathway 2 (Amine-Assisted Formoxysilane Formation): In the presence of a base catalyst or a more nucleophilic amine, the amine can activate the hydrosilane. This is followed by CO₂ insertion to form the formoxysilane. acs.orgepfl.ch Base-stabilized carbamate (B1207046) salts can play a role in this activation. acs.org

Pathway 3 (Silylcarbamate Intermediate): Strongly nucleophilic amines can form a stable adduct with CO₂. This adduct then reacts with the hydrosilane to form a silylcarbamate intermediate. epfl.chresearchgate.net This intermediate can be directly reduced by excess hydrosilane to the formamide product or can proceed to form formoxysilanes as in Pathway 2 if hydrosilane is not in excess. acs.orgepfl.chresearchgate.net

The specific pathway taken can be influenced by the choice of catalyst, solvent, and the nature of the amine. acs.orgrsc.orgresearchgate.net For instance, some reactions can proceed without a catalyst, where the solvent itself plays a crucial role in promoting the interaction between the amine, hydrosilane, and CO₂. rsc.org

Mechanistic Understanding of Reductive Transformations

N-arylformamides like this compound can serve as intermediates in reductive processes, most notably in the synthesis of secondary amines.

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones to produce amines, using reagents like formamide or ammonium (B1175870) formate (B1220265). wikipedia.orgsciencemadness.orgmdpi.com The reaction typically requires high temperatures. wikipedia.orgsciencemadness.org While it directly produces amines from carbonyl compounds, the mechanism involves formamide intermediates, making it relevant to the transformations of this compound.

Two main mechanistic routes are considered, depending on the reagent used:

Ammonium Formate Route: When ammonium formate is heated, it dissociates into formic acid and ammonia (B1221849). sciencemadness.orgacs.org Ammonia acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then protonated by formic acid, leading to the elimination of water and the formation of an iminium ion (or a related carbocation). wikipedia.orgsciencemadness.org The formate ion then acts as a hydride donor, reducing the iminium ion to the final amine, releasing CO₂ in the process. wikipedia.orgsciencemadness.org

Formamide Route: Formamide itself can act as the nucleophile, attacking the carbonyl carbon. wikipedia.orgsciencemadness.org A subsequent dehydration step forms an N-formyl derivative. wikipedia.orgsciencemadness.org Water, produced in the reaction, can hydrolyze some formamide into ammonium formate, which then acts as the reducing agent, transferring a hydride to the N-formyl intermediate and ultimately leading to the amine after hydrolysis. wikipedia.orgsciencemadness.org

Table 2: Key Steps in the Leuckart Reaction Mechanism

Reagent Step 1: Nucleophilic Attack Step 2: Intermediate Formation Step 3: Reduction Final Product
Ammonium Formate Ammonia attacks the carbonyl carbon. sciencemadness.org An iminium ion is formed after dehydration. wikipedia.orgsciencemadness.org Formate ion donates a hydride to the iminium ion. wikipedia.org Amine
Formamide Formamide attacks the carbonyl carbon. wikipedia.orgsciencemadness.org An N-formyl derivative is formed after dehydration. wikipedia.orgsciencemadness.org Formate (from hydrolysis of formamide) acts as a reducing agent. wikipedia.orgsciencemadness.org Formamide (hydrolyzed to amine)

This table outlines the generalized mechanistic steps for the two primary pathways of the Leuckart reaction.

Hydrogenation Mechanisms of Formamide Intermediates

The catalytic hydrogenation of formamides is a critical reaction, particularly in the context of CO₂ utilization where formamides are key intermediates in the synthesis of methanol from CO₂ and amines. frontiersin.orgdntb.gov.uaosti.govosti.gov The hydrogenation of a formamide intermediate can proceed via two competing pathways, leading to different products. frontiersin.orgdntb.gov.uaosti.govresearchgate.net

The two main pathways are:

Deaminative Hydrogenation (C-N Bond Cleavage): This pathway leads to the formation of methanol and the regeneration of the original amine. The initial step is the hydrogenation of the formamide to a hemiaminal intermediate. This intermediate then undergoes C-N bond cleavage to release the amine and a formaldehyde intermediate, which is further hydrogenated to methanol. frontiersin.orgresearchgate.net

Deoxygenative Hydrogenation (C-O Bond Cleavage): This pathway results in the N-methylation of the amine. The hemiaminal intermediate, instead of C-N cleavage, undergoes dehydration (C-O cleavage) to form an imine intermediate. Subsequent hydrogenation of this imine yields the N-methylated amine. frontiersin.orgresearchgate.net

The selectivity between these two pathways is highly dependent on the catalyst and reaction conditions. dntb.gov.uaosti.gov Many standard hydrogenation catalysts tend to favor the deoxygenative pathway, leading to N-methylation. frontiersin.orgosti.gov However, it has been shown that the addition of a base can shift the selectivity towards deaminative hydrogenation (C-N cleavage). The base is thought to deprotonate the hemiaminal intermediate, which inhibits the dehydration step required for the formation of the N-methylated product. frontiersin.orgdntb.gov.uaresearchgate.net

Chemoselective Hydrogenolysis Mechanisms

Chemoselective hydrogenolysis is a crucial transformation for functionalized molecules like this compound, as it allows for the selective cleavage of specific bonds while preserving others. For this compound, the primary points of reactivity for hydrogenolysis are the carbon-chlorine (C-Cl) bonds on the aromatic ring and the amide bond of the formamide group.

The selective removal of chlorine atoms, known as hydrodechlorination (HDC), is a well-established process for chloro-aromatic compounds. nih.govnih.gov In the context of this compound, the goal of chemoselective hydrogenolysis would be to cleave the two C-Cl bonds without affecting the formamide moiety. This is typically achieved using heterogeneous catalysts, most commonly palladium supported on various materials like carbon (Pd/C), titania (Pd/TiO₂), or iron (Pd/Fe). nih.govnih.gov The reaction pathway for a similar compound, 2,4-dichlorophenol, shows a stepwise removal of chlorine atoms, transforming it into monochlorophenols and finally to phenol (B47542). nih.gov A similar pathway can be anticipated for this compound, proceeding through N-(2-chlorophenyl)formamide or N-(3-chlorophenyl)formamide intermediates before yielding N-phenylformamide.

Conversely, the hydrogenolysis of the formamide group itself is also possible. The reactivity of carbonyl compounds towards hydrogenolysis generally follows an order where esters and amides are more reactive than urethanes, but less reactive than ureas. researchgate.netnih.govchemrxiv.org Specialized catalysts, often based on iridium or ruthenium, have been developed to selectively cleave amide or urea (B33335) C-N bonds. nih.govnih.gov However, achieving selectivity for formamide hydrogenolysis in the presence of aryl chlorides, or vice-versa, presents a significant challenge. A competitive reaction between urea and formamide using a ruthenium catalyst resulted in the selective hydrogenolysis of the formamide. nih.gov For this compound, the choice of catalyst and reaction conditions would be paramount in directing the reaction towards either hydrodechlorination or formamide cleavage.

Table 1: Catalyst Systems for Chemoselective Hydrogenolysis of Related Aromatic Compounds

SubstrateCatalyst SystemSelective TransformationKey FindingsReference
2,4-DichlorophenolPd/TiO₂HydrodechlorinationComplete dechlorination to phenol achieved. Reaction follows Langmuir-Hinshelwood kinetics. nih.gov
2,4-DichlorophenolNanoscale Pd/FeHydrodechlorinationWeakly acidic conditions and higher temperatures favor the reaction. nih.gov
1,3-DiphenylureaIridium-phosphine/pyrrolido complexC-N bond cleavageSelectively produces formanilide (B94145) and aniline (B41778), tolerating more reactive formamide groups. researchgate.netresearchgate.net
Halogenated Aromatic AldehydesBimetallic Pd-Cu/CReductive AminationAchieves high selectivity (up to 99%) for amination with limited hydrodehalogenation. ugent.be

Kinetics Studies of Formamide-Related Reactions

Determination of Reaction Rates and Orders

The rates of formamide-related reactions are highly dependent on the specific transformation. The hydrolysis of formamide, which is very slow at room temperature, can be accelerated by acids or bases. nih.gov At neutral pH and 56 °C, the hydrolysis exhibits a pseudo-first-order rate constant of 3.6 x 10⁻⁹ s⁻¹. nih.gov The rate constant for the reaction of formamide with hydroxyl radicals in aqueous solution is reported to be less than 5.0 x 10⁸ dm³ mol⁻¹ s⁻¹. nih.gov

Table 2: Selected Reaction Rates and Orders for Formamide and Related Reactions

ReactionConditionRate Constant (k)Reaction OrderReference
Formamide HydrolysisNeutral pH, 56 °C3.6 x 10⁻⁹ s⁻¹Pseudo-first-order nih.gov
Formamide + OH RadicalAqueous solution< 5.0 x 10⁸ dm³ mol⁻¹ s⁻¹Second-order nih.gov
OH + N-methylformamide (MF)260-295 Kk = (1.3 ± 0.4) × 10⁻¹² exp(3.7 kJ mol⁻¹/(RT)) cm³ s⁻¹Second-order rsc.org
OH + N,N-dimethylformamide (DMF)260-295 Kk = (5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹/(RT)) cm³ s⁻¹Second-order rsc.org
Catalytic Hydrodechlorination of 2,4-DichlorophenolPd/TiO₂, aqueousVariableFollows Langmuir-Hinshelwood kinetics (approaches zero-order at high concentrations) nih.gov

Temperature and Pressure Dependence of Reaction Kinetics

The kinetics of chemical reactions are fundamentally influenced by temperature and pressure. solubilityofthings.com The effect of temperature on the rate constant (k) is typically described by the Arrhenius equation, k = A * exp(-Ea/RT), where an increase in temperature generally leads to an exponential increase in the reaction rate. solubilityofthings.comyoutube.com For example, the thermal decomposition of formamide into carbon monoxide and ammonia is slow below 160 °C but accelerates significantly at higher temperatures. wikipedia.org

However, not all reactions exhibit this positive temperature dependence. The gas-phase reactions of N-methylformamide and N,N-dimethylformamide with OH radicals show a negative temperature dependence, meaning the reaction rate decreases as temperature increases. rsc.org This behavior is often indicative of a reaction mechanism that proceeds through a weakly bound intermediate complex without a significant energy barrier.

Pressure dependence is most significant for gas-phase reactions, particularly those involving an association or dissociation step. solubilityofthings.com Increased pressure raises the concentration of reactants, leading to more frequent collisions and a higher reaction rate. solubilityofthings.com The reaction of OH radicals with N-methylformamide shows a weak positive pressure dependence, whereas the reaction with N,N-dimethylformamide is independent of pressure within the experimental range of 30-600 mbar. rsc.org Theoretical studies using RRKM theory are employed to model the pressure and temperature dependence of unimolecular decomposition pathways for molecules like formamide. acs.org

Table 3: Temperature and Pressure Effects on Formamide-Related Reactions

ReactionTemperature EffectPressure EffectReference
Formamide Thermal DecompositionRate increases significantly above 160 °C.Not specified, but decomposition pathways are pressure-dependent. wikipedia.orgacs.org
OH + N-methylformamideNegative temperature dependence.Weak positive pressure dependence. rsc.org
OH + N,N-dimethylformamideNegative temperature dependence.Pressure independent (30-600 mbar). rsc.org
CH₃NH + NO₂Studied over a wide range (298–2000 K).Studied over a wide range (0.76–76,000 torr). rsc.org

Photo-oxidation and Atmospheric Chemistry of Formamides

The atmospheric fate of this compound, like other volatile organic compounds, is primarily dictated by photo-oxidation processes. copernicus.org The main drivers of this degradation are highly reactive species generated photochemically, with the hydroxyl radical (•OH) being the most important oxidant during the daytime. nih.govharvard.eduwikipedia.org The direct photolysis of amides by solar radiation is not a significant atmospheric loss process due to their low absorption cross-sections in the tropospheric UV range. rsc.org

For this compound, the reaction with •OH can proceed via several pathways:

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the formyl group (-CHO) or the amine group (-NH-). For simple formamide, H-abstraction leads to the formation of the •CONH₂ radical. rsc.org

•OH addition: The radical can add to the aromatic ring, a common pathway for aromatic compounds. copernicus.org This creates a hydroxycyclohexadienyl-type radical.

The resulting initial radicals react rapidly with atmospheric oxygen (O₂) to form peroxy radicals (RO₂•). wikipedia.org These peroxy radicals undergo further reactions, including isomerization and reactions with nitric oxides (NOx) or hydroperoxy radicals (HO₂), leading to the formation of a complex mixture of highly oxidized, less volatile products. rsc.orgnih.gov These products can contribute to the formation of secondary organic aerosol (SOA).

The atmospheric lifetime of amides is relatively short, typically on the order of a few days, due to these rapid reactions with oxidants. rsc.org The rate constants for the reaction of •OH with various amides have been determined, providing a basis to estimate the atmospheric persistence of this compound. rsc.orgnih.gov

Table 4: Rate Constants for the Reaction of OH Radicals with Various Formamides

ReactantRate Constant (k_OH) at ~298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ_OH)¹Reference
Formamide4.1 x 10⁻¹²~2.8 days nih.gov
N-Methylformamide1.8 x 10⁻¹¹~15 hours rsc.orgnih.gov
N,N-Dimethylformamide2.5 x 10⁻¹¹~11 hours rsc.orgnih.gov

¹ Calculated using a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

Advanced Chemical Synthesis Applications of N 2,3 Dichlorophenyl Formamide Derivatives

Role as an Intermediate in the Synthesis of Heterocyclic Compounds

N-(2,3-Dichlorophenyl)formamide serves as a valuable precursor for the synthesis of various heterocyclic compounds. The formyl group can act as a one-carbon (C1) building block in cyclization reactions, leading to the formation of fused heterocyclic systems.

One prominent application is in the synthesis of quinazolines and their derivatives. Quinazolines are a class of bicyclic heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. bohrium.comresearchgate.net The Niementowski quinazoline (B50416) synthesis, for example, involves the reaction of an anthranilic acid with a formamide (B127407). wikipedia.org In this context, this compound can react with substituted anthranilic acids to produce 2,3-disubstituted quinazolin-4(3H)-ones. numberanalytics.com The reaction typically proceeds by heating the reactants, sometimes under microwave irradiation to reduce reaction times. researchgate.net

Furthermore, this compound can be utilized in the Vilsmeier-Haack reaction to generate electrophilic iminium species. wikipedia.org This reagent, typically formed in situ by reacting the formamide with a dehydrating agent like phosphorus oxychloride (POCl₃), can then react with electron-rich aromatic or heterocyclic compounds. wikipedia.orgijpcbs.com Subsequent intramolecular cyclization can lead to the formation of various fused heterocyclic systems. ijpcbs.comresearchgate.net For instance, the Vilsmeier-Haack reagent can be used to formylate activated positions on other rings, which can then be further manipulated to close a heterocyclic ring onto the dichlorophenylamino moiety. This methodology provides a pathway to complex polycyclic structures containing the 2,3-dichlorophenyl group. ijpcbs.com

The following table provides examples of heterocyclic systems that can be synthesized from formamide precursors.

Heterocyclic SystemSynthetic MethodPrecursorsRef.
Quinazolin-4(3H)-onesNiementowski SynthesisAnthranilic Acid, N-Arylformamide researchgate.net
Indolo[1,2-c]quinazolinesOxidative Cyclization2-(o-arylidineaminophenyl)indole nih.gov
Thieno-, Quinolino-, Indolo-pyrimidonesMCR/CondensationCyanoacetamide-derived scaffolds, Formamide wikipedia.org
Isoindolo[2,1-a]quinazolinonesDomino Ring Closure2-Aminocarboxamides, 2-Formylbenzoic acid nih.gov

Application as an Amine-Protecting Group in Multi-Step Organic Synthesis

In the complex world of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. utdallas.edu The amino group (-NH₂) is particularly reactive towards a wide range of reagents. utdallas.edu this compound is, in essence, a protected form of 2,3-dichloroaniline (B127971). The conversion of the primary amine to a formamide (formylation) significantly reduces its nucleophilicity and basicity, thus protecting it during subsequent synthetic transformations. bohrium.com

The formyl group serves as an effective protecting group for amines for several reasons:

Ease of Installation: Formylation of an amine can be readily achieved by treating the amine with formic acid or other formylating agents.

Stability: The resulting formamide is stable to a variety of reaction conditions that would otherwise affect a free amino group. bohrium.com

Reversible Formation: The formyl group can be removed (deprotection) under specific conditions, typically acidic or basic hydrolysis, to regenerate the original amine at a later stage in the synthesis. bohrium.com

This protection strategy is crucial when performing reactions on other parts of a molecule that contains the 2,3-dichloroaniline moiety. For instance, if a reaction requires a strong base or an electrophilic reagent, the unprotected 2,3-dichloroaniline could react, leading to undesired byproducts. By first converting it to this compound, these side reactions can be avoided. Once the desired transformations are complete, the formyl group can be hydrolyzed to reveal the free amine. bohrium.com

OperationReagents and ConditionsPurpose
Protection (Formylation) Formic acid, Acetic anhydride/formic acidTo convert the reactive primary amine into a less reactive amide.
Deprotection (Deformylation) Acidic Hydrolysis (e.g., aq. HCl, reflux) or Basic Hydrolysis (e.g., aq. NaOH, reflux)To remove the formyl group and regenerate the primary amine.

Precursor for the Synthesis of Formamidines and Isocyanides

This compound is a key starting material for the synthesis of N-(2,3-Dichlorophenyl)-substituted formamidines and 2,3-dichlorophenyl isocyanide. These product classes are valuable building blocks in their own right, with applications in the synthesis of other complex molecules and as ligands in coordination chemistry.

Formamidines: Formamidines are compounds containing the R₂N-CH=NR functional group and are known to possess a wide range of biological activities. nih.gov They are also used as intermediates in the synthesis of heterocyclic compounds like imidazoles. The synthesis of N,N'-diarylformamidines can be achieved by reacting an aryl amine with triethyl orthoformate, often catalyzed by a Lewis acid like iron(III) chloride (FeCl₃) at ambient temperature. nih.gov In a related approach, this compound can be reacted with another amine in the presence of a suitable catalyst to yield the corresponding N,N'-disubstituted formamidine.

Isocyanides: Isocyanides (or isonitriles) are a class of organic compounds with the functional group -N≡C. They are known for their pungent odor and their utility in multicomponent reactions such as the Ugi and Passerini reactions. The most common method for synthesizing isocyanides is the dehydration of N-substituted formamides. scielo.br this compound can be dehydrated using a variety of reagents to yield 2,3-dichlorophenyl isocyanide.

Common dehydrating agents for this transformation are listed in the table below. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproducts. scielo.br

Dehydrating AgentTypical ConditionsReference
Phosphorus oxychloride (POCl₃)Triethylamine, 0 °C wikipedia.org
Toluenesulfonyl chloride (TsCl)Pyridine scielo.br
Phosgene (COCl₂) or DiphosgeneBase wikipedia.org
Triphenylphosphine (PPh₃) and Iodine (I₂)Triethylamine, CH₂Cl₂ researchgate.net
Chlorophosphate compounds (e.g., PhOPOCl₂)Triethylamine or Pyridine openmedicinalchemistryjournal.com

Utilization in Reductive Amination Pathways for Complex Molecules

Reductive amination is a powerful and widely used method in organic synthesis for the formation of C-N bonds, allowing for the preparation of primary, secondary, and tertiary amines. scielo.brnih.gov This reaction typically involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

While this compound itself is not directly used in reductive amination, its corresponding amine, 2,3-dichloroaniline, is the key precursor. The synthesis of complex molecules containing the 2,3-dichlorophenylamino moiety often employs reductive amination. In this pathway, 2,3-dichloroaniline is reacted with a suitable aldehyde or ketone in the presence of a reducing agent. organic-chemistry.orgthieme-connect.com

A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl compound. nih.gov This method avoids the problems of over-alkylation often encountered in the direct alkylation of amines with alkyl halides. nih.gov The use of electron-deficient anilines, such as 2,3-dichloroaniline, in reductive amination can sometimes be challenging due to their lower nucleophilicity, but specific protocols have been developed to address this. thieme-connect.com

The general scheme for reductive amination involving 2,3-dichloroaniline is as follows:

Imine Formation: 2,3-dichloroaniline reacts with an aldehyde or ketone to form a Schiff base (imine).

Reduction: The imine is then reduced by a hydride-donating reagent to form the final, more complex amine.

This pathway is crucial for incorporating the 2,3-dichlorophenylamino structural motif into a wide array of complex molecules, including potential pharmaceuticals. researchgate.net

Development of Novel Synthetic Reagents and Catalysts from Formamide Scaffolds

The formamide scaffold, particularly when substituted with electronically-modifying groups like the dichlorophenyl moiety, holds potential for the development of novel synthetic reagents and catalysts.

One of the most well-known applications of formamides in generating synthetic reagents is in the Vilsmeier-Haack reaction. wikipedia.orgnumberanalytics.com The reaction of this compound with reagents like phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. wikipedia.org This in-situ generated reagent is a powerful formylating agent for electron-rich aromatic and heterocyclic compounds. The specific nature of the N-substituent, in this case, the 2,3-dichlorophenyl group, can influence the reactivity and stability of the Vilsmeier reagent, potentially offering unique selectivity in certain transformations.

Beyond their role in generating Vilsmeier reagents, dichlorophenyl-substituted compounds derived from the formamide can be explored as catalysts or ligands in catalysis. The electronic properties of the dichlorophenyl group (electron-withdrawing) can be transmitted to a catalytic center, thereby modulating its activity. For example, phosphine (B1218219) ligands bearing dichlorophenyl substituents have been used in nickel-catalyzed cross-coupling reactions, where the electronic nature of the ligand influences the catalytic activity. ed.gov While direct examples of catalysts derived from this compound are not abundant in the literature, the parent amine, 2,3-dichloroaniline, is a common starting material for the synthesis of ligands and other functional molecules that can be used in catalysis. ed.gov

Exploration of Dichlorophenyl-Substituted Formamides as Ligands in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. google.com Formamides, including this compound, possess potential as ligands due to the presence of lone pairs of electrons on both the oxygen and nitrogen atoms, allowing them to coordinate to metal centers.

The coordination can occur in a monodentate fashion, typically through the more Lewis basic carbonyl oxygen atom. The electronic properties of the N-aryl substituent can influence the donor ability of the formamide ligand. The electron-withdrawing nature of the 2,3-dichlorophenyl group would be expected to decrease the electron density on the carbonyl oxygen, thereby affecting the strength of the metal-ligand bond.

While simple this compound metal complexes are not extensively documented, more complex ligands derived from the 2,3-dichlorophenylamino core have been successfully used in coordination chemistry. For example, metal complexes of lamotrigine (B1674446), which is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, have been synthesized and characterized. In these complexes, the lamotrigine ligand, containing the 2,3-dichlorophenyl moiety, coordinates to metal ions such as Cu²⁺, Co²⁺, Cr³⁺, and Fe³⁺ through the nitrogen atoms of the triazine ring. These studies demonstrate that the dichlorophenyl group can be a key component of larger, multidentate ligands that form stable coordination complexes with various transition metals.

The study of such complexes is important as they can exhibit interesting magnetic, electronic, and catalytic properties. The stereochemistry and geometry of the resulting metal complexes are influenced by the nature of the metal ion and the ligand itself.

Future Research Directions and Emerging Methodologies in N 2,3 Dichlorophenyl Formamide Research

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional methods for the synthesis of formamides often involve the use of hazardous reagents and generate significant chemical waste, leading to a low atom economy. researchgate.net The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry. numberanalytics.comnumberanalytics.com Future research in the synthesis of N-(2,3-Dichlorophenyl)formamide will undoubtedly prioritize the development of sustainable and atom-economical routes.

Key strategies to achieve this include:

Catalytic N-Formylation: The use of catalytic systems, particularly those based on abundant and non-toxic metals, is a promising avenue. rsc.org For instance, iron-substituted polyoxometalate catalysts have shown efficiency in amidation reactions. rsc.org The development of catalysts that can facilitate the direct N-formylation of 2,3-dichloroaniline (B127971) with a C1 source like carbon dioxide and a green reducing agent such as H2 would be a significant advancement. rsc.org

Alternative Formylating Agents: Research into benign formylating agents is crucial. The use of CO2 as a renewable C1 feedstock is a highly attractive option being explored for formamide (B127407) synthesis. researchgate.netresearchgate.net Electrochemical methods that can construct C-N bonds from simple precursors under mild conditions also represent a sustainable alternative. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity, contributing to a more sustainable process. The integration of catalytic systems within flow reactors could pave the way for the efficient and scalable production of this compound.

Table 1: Comparison of Synthetic Route Strategies

StrategyTraditional MethodsSustainable/Atom-Economical Routes
Formylating Agent Often hazardous (e.g., formic acid, formyl chloride)CO2, biomass-derived sources
Catalyst Stoichiometric reagents, often noble metalsRecyclable, non-noble metal catalysts
Waste Generation HighLow
Atom Economy LowHigh
Reaction Conditions Often harsh (high temperature/pressure)Milder conditions

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. nih.govnih.govjetir.org For this compound, these computational tools can accelerate research and development in several ways:

Retrosynthesis and Reaction Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes for this compound. cas.orgresearchgate.net These models can predict reaction outcomes, yields, and optimal conditions, significantly reducing the number of trial-and-error experiments. digitellinc.comnih.gov

Predictive Property Modeling: By training ML models on datasets of molecules and their properties, it is possible to predict the physicochemical and biological properties of this compound and its derivatives. acs.orgepfl.ch This allows for the in silico design of new molecules with desired characteristics, such as enhanced biological activity or specific material properties.

High-Throughput Virtual Screening: AI can be used to screen large virtual libraries of compounds derived from the this compound scaffold to identify candidates with high potential for specific applications, such as in pharmaceuticals or materials science. digitellinc.com

Table 2: Impact of AI/ML in this compound Research

Application AreaContribution of AI/ML
Synthesis Planning Proposes novel and optimized synthetic pathways.
Reaction Optimization Predicts reaction yields and optimal conditions.
Property Prediction Forecasts physicochemical and biological properties.
Drug Discovery Identifies potential therapeutic candidates through virtual screening.
Materials Science Designs new functional materials based on the molecular scaffold.

Integration of In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new reactivity. In-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions as they occur, are powerful tools for gaining mechanistic insights. spectroscopyonline.comfu-berlin.de

For the synthesis and subsequent reactions of this compound, the application of techniques such as:

In-situ NMR Spectroscopy: This technique can provide detailed structural information about species in the reaction mixture, enabling the identification of transient intermediates and the elucidation of complex reaction pathways. nih.gov

In-situ Mass Spectrometry: Real-time mass spectrometry can monitor the evolution of reactants, intermediates, and products, offering valuable data for kinetic and mechanistic studies. nih.gov

The data obtained from these in-situ techniques can be used to build and validate kinetic models, leading to a more profound understanding of the underlying reaction mechanisms. chemrxiv.org This knowledge is invaluable for optimizing reaction conditions, improving yields, and ensuring the safe scale-up of synthetic processes. nih.gov

Exploration of this compound in Materials Science and Advanced Functional Molecules

The unique structural features of this compound, namely the dichlorinated aromatic ring and the formamide group, suggest its potential as a building block for advanced functional materials and molecules. thermofisher.com

Future research in this area could focus on:

Polymer Chemistry: The formamide group can participate in hydrogen bonding, which could be exploited in the design of self-assembling polymers or materials with specific thermal or mechanical properties. The dichlorophenyl moiety can influence properties such as flame retardancy and solubility.

Organic Electronics: Arylamides are a class of organic compounds that can exhibit interesting electronic properties. Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as host materials for phosphorescent emitters is a viable research direction.

Supramolecular Chemistry: The ability of the molecule to engage in various non-covalent interactions, including hydrogen bonding and halogen bonding (due to the chlorine atoms), makes it an interesting candidate for the construction of complex supramolecular architectures with potential applications in sensing, catalysis, or drug delivery.

Bioactive Molecules: The N-formyl group is present in some biologically active molecules. researchgate.net The dichlorinated phenyl ring is a common feature in many agrochemicals and pharmaceuticals. researchgate.net Therefore, exploring derivatives of this compound for potential biological activity remains a promising area of research. mdpi.com

The exploration of these future research directions will undoubtedly lead to a more comprehensive understanding of this compound and unlock its potential for a wide range of scientific and technological applications.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-Dichlorophenyl)formamide to ensure high yield and purity?

A robust method involves the N-formylation of 2,3-dichloroaniline using a solid acid magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H). This approach minimizes side reactions and achieves yields >85%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and verification by ¹H/¹³C NMR (δ 8.71 ppm for formyl proton) ensure purity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • ¹H NMR (CDCl₃): Peaks at δ 8.71 (s, formyl proton), 7.34–7.81 (aromatic protons).
  • ¹³C NMR : Key signals at δ 161.12 (formyl carbonyl) and 135.33/133.19 (chlorinated aromatic carbons).
  • LC-MS : [M+H]⁺ at m/z 189.98 confirms molecular weight. Cross-validation with elemental analysis (C 44.25%, Cl 37.31%) ensures structural integrity .

Q. What chromatographic methods are suitable for purity assessment of this compound?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) is recommended. Monitor impurities using relative response factors (e.g., 1.00 for the parent compound) and retention times (e.g., 0.4–0.7 min for related substances). Total impurities should not exceed 0.5% .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving structural disorder in this compound derivatives?

Chlorine atoms in the 2,3-dichlorophenyl group may cause electron density ambiguities. SHELXL (via SHELXTL suite) is effective for refining disordered regions using restraints (e.g., DFIX for bond lengths) and TWIN commands for twinned crystals. High-resolution data (>0.8 Å) improves accuracy in anisotropic displacement parameter modeling .

Q. How should researchers investigate discrepancies between experimental and theoretical elemental analysis data?

Minor deviations (e.g., ±0.05% in carbon content) may arise from residual solvents or hygroscopicity. Conduct thermogravimetric analysis (TGA) to detect moisture/solvent retention. For larger deviations (>0.1%), repeat combustion analysis or use alternative techniques like X-ray fluorescence (XRF) for halogen quantification .

Q. What strategies optimize the design of bioactive derivatives using this compound as a scaffold?

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position to enhance electrophilicity.
  • Hybridization : Link the formamide group to pyridinyl or urea moieties (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) to target enzyme active sites.
  • Computational screening : Use DFT calculations (B3LYP/6-311+G*) to predict binding affinities before synthesis .

Q. How can impurity profiling be systematically conducted for this compound?

  • LC-MS/MS : Identify byproducts (e.g., unreacted 2,3-dichloroaniline or over-formylated species).
  • NMR spiking experiments : Compare ¹H NMR spectra with spiked impurities (e.g., N-methylformamide) to resolve overlapping signals.
  • Reference standards : Use pharmacopeial guidelines (e.g., USP <1086>) for validation, with impurity limits ≤0.1% for individual contaminants .

Methodological Notes

  • Synthesis : Prioritize nanocatalysts over traditional acid catalysts to reduce reaction time and improve recyclability .
  • Crystallography : For twinned crystals, employ HKLF 5 data format in SHELXL to handle overlapping reflections .
  • Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm aromatic coupling patterns .

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